

# Technical Specification & Bioanalytical Application: Theophylline-13C2d6

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## Compound of Interest

Compound Name: Theophylline-13C2d6

CAS No.: 1782458-84-7

Cat. No.: B568732

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## A Definitive Guide for Bioanalytical Researchers Executive Summary

This technical guide details the physicochemical properties, synthesis logic, and mass spectrometric application of **Theophylline-13C2d6** (1,3-Dimethylxanthine-13C2,d6).[1] As a stable isotope-labeled (SIL) internal standard, this molecule is critical for the precise quantification of Theophylline in complex biological matrices (plasma, serum) using LC-MS/MS. Its unique isotopic signature (+8 Da mass shift) eliminates "cross-talk" interference often seen with lighter isotopes (e.g., d3), ensuring regulatory-grade data integrity.

## Part 1: Chemical Identity & Structural Analysis Nomenclature & Classification

- Chemical Name: 1,3-Dimethyl-  
-xanthine-
- Synonyms: Theophylline-13C2,d6; 3,7-Dihydro-1,3-bis(methyl-d3-13C)-1H-purine-2,6-dione.
- Parent Drug: Theophylline (CAS: 58-55-9).
- Labeled CAS: 1782458-84-7 (Reference).

## Molecular Specifications

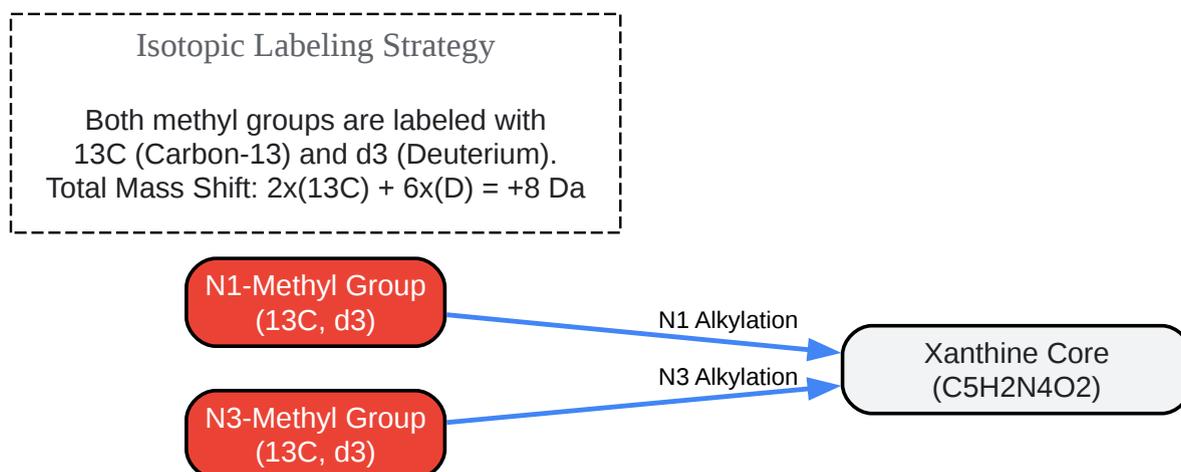
Unlike standard Theophylline (

), this isotopologue incorporates stable heavy isotopes at the metabolically stable N-methyl positions.

Property	Natural Theophylline	Theophylline- <sup>13</sup> C <sub>2</sub> d <sub>6</sub>	Shift ( )
Formula			-
Monoisotopic Mass	180.0637 Da	188.1035 Da	+8.04 Da
Molecular Weight (Avg)	180.16 g/mol	188.19 g/mol	+8.03 g/mol
Precursor Ion [M+H] <sup>+</sup>	m/z 181.1	m/z 189.1	+8.0

## Structural Visualization

The following diagram illustrates the specific labeling sites. The N1 and N3 methyl groups are fully substituted with Carbon-13 and Deuterium.



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Figure 1: Structural assembly of **Theophylline-13C2d6** showing the dual-labeled methyl groups.<sup>[1][2][3][4][5][6][7]</sup>

## Part 2: Synthesis & Stability (E-E-A-T)

### Synthesis Logic

The synthesis typically follows a modified Traube Purine Synthesis or direct alkylation of xanthine.

- Precursor: Xanthine (3,7-dihydro-1H-purine-2,6-dione).
- Reagent: Iodomethane-  
(  
).
- Mechanism: Base-catalyzed nucleophilic substitution at the N1 and N3 positions.
  - Note: The N7 position is less reactive but can be methylated to form Caffeine (1,3,7-trimethylxanthine). Stoichiometric control is vital to stop at the Theophylline stage.

### Stability & Handling

- Isotopic Stability: The C-N bond is metabolically stable in matrix, preventing "label loss" during extraction.
- Deuterium Exchange: Unlike labels placed on acidic positions (e.g., -OH or -NH), the methyl-deuteriums (  
) are non-exchangeable in protic solvents (methanol/water), ensuring the mass shift remains constant during LC-MS analysis.
- Storage: Powder form is stable at -20°C for >2 years. Solutions (in Methanol) should be stored at -80°C to prevent concentration changes due to solvent evaporation.

## Part 3: Mass Spectrometry Applications

### The "Cross-Talk" Advantage

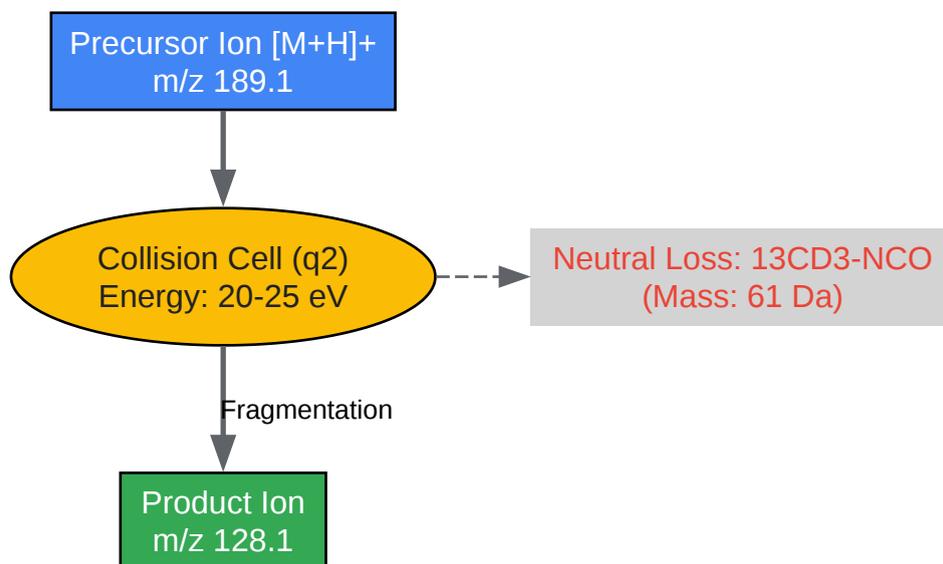
Using a +8 Da internal standard is superior to common d3 (+3 Da) analogs.

- The Problem: High concentrations of natural Theophylline can produce naturally occurring isotopes ( , , etc.) that contribute to the M+3 signal.
- The Solution: The M+8 signal of **Theophylline-13C2d6** is spectrally distinct, with zero contribution from the natural analyte's isotopic envelope. This allows for a wider linear dynamic range (LDR) without non-linear calibration curves.

## MS/MS Fragmentation Pathway

To set up the Mass Spectrometer (e.g., Triple Quadrupole), you must track the specific transitions.

- Mechanism: Retro-Diels-Alder (RDA) cleavage or loss of Methyl Isocyanate.
- Natural Transition: 181.1  
124.1 (Loss of , mass 57).
- Labeled Transition: 189.1  
128.1.
  - Explanation: The molecule loses one labeled methyl isocyanate group ( , mass 61). The remaining fragment retains the other labeled methyl group ( ), resulting in a fragment mass of 124 (natural) + 4 (label) = 128.



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Figure 2: MS/MS Fragmentation pathway for **Theophylline-13C2d6**.

## Part 4: Validated Experimental Protocol

Objective: Quantification of Theophylline in Human Plasma.

### Reagents

- IS Stock: 1 mg/mL **Theophylline-13C2d6** in Methanol.
- Working IS: Dilute to 500 ng/mL in Acetonitrile (Precipitation Reagent).

### Sample Preparation (Protein Precipitation)

- Aliquot: Transfer 50

L of plasma into a 1.5 mL centrifuge tube.

- Spike: Add 200

L of Working IS (Acetonitrile containing **Theophylline-13C2d6**).

- Why: This achieves protein precipitation and IS addition in one step, minimizing pipetting errors.

- Vortex: Mix vigorously for 30 seconds.
- Centrifuge: 10,000 g for 10 minutes at 4°C.
- Transfer: Inject 5  $\mu$ L of the clear supernatant directly.

## LC-MS/MS Conditions

Parameter	Setting
Column	C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 $\mu$ m)
Mobile Phase A	Water + 0.1% Formic Acid + 2mM Ammonium Acetate
Mobile Phase B	Methanol + 0.1% Formic Acid
Gradient	10% B to 90% B over 3.0 min.
Flow Rate	0.4 mL/min
Ionization	ESI Positive Mode
Source Temp	350°C

## MRM Transitions Table

Analyte	Precursor (Q1)	Product (Q3)	Collision Energy (eV)	Dwell Time (ms)
Theophylline	181.1	124.1	22	50
Theophylline- <sup>13</sup> C <sub>2</sub> d <sub>6</sub>	189.1	128.1	22	50

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